molecular formula C24H23N5O3 B14105092 6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14105092
M. Wt: 429.5 g/mol
InChI Key: BSBZJKRMGYQJQK-JXMROGBWSA-N
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Description

8-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 8-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the methoxyphenyl and phenylprop-2-en-1-yl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant or anti-inflammatory agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of oxidative stress, modulation of inflammatory responses, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-g]purine derivatives, which share the core structure but differ in the substituents attached to the ring system. These compounds can have varying biological activities and chemical properties. The uniqueness of 8-(3-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-26-21-20(22(30)29(24(26)31)13-7-10-17-8-4-3-5-9-17)28-15-14-27(23(28)25-21)18-11-6-12-19(16-18)32-2/h3-12,16H,13-15H2,1-2H3/b10-7+

InChI Key

BSBZJKRMGYQJQK-JXMROGBWSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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